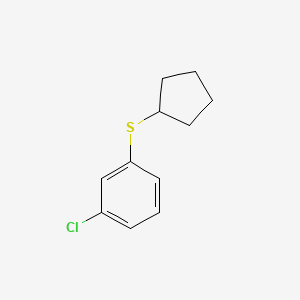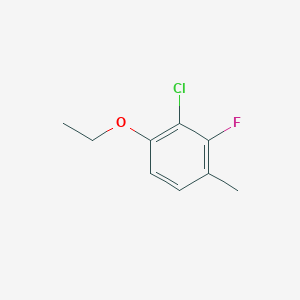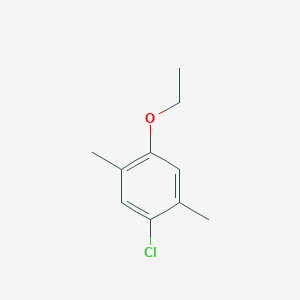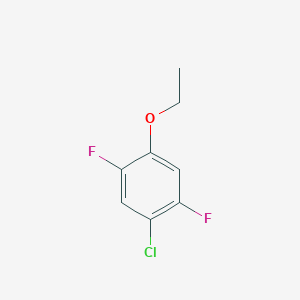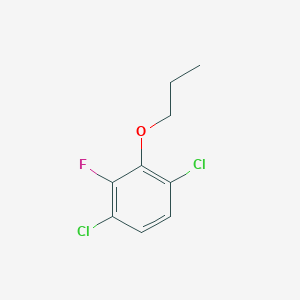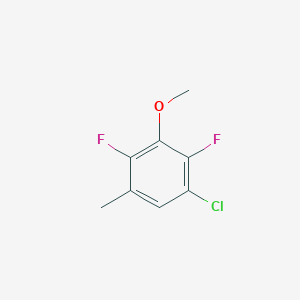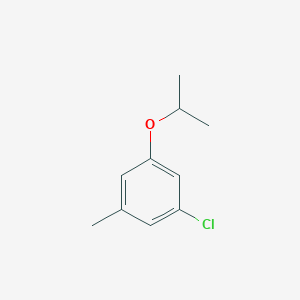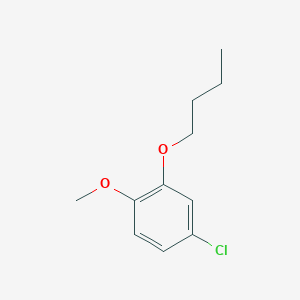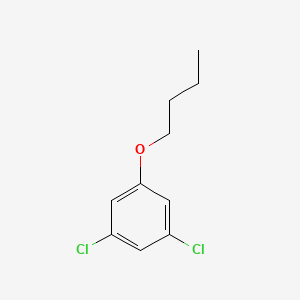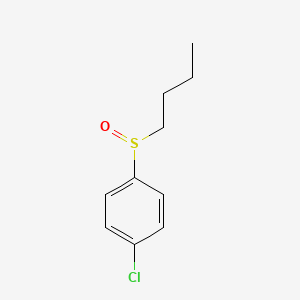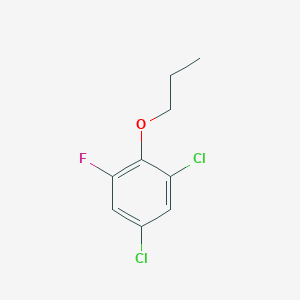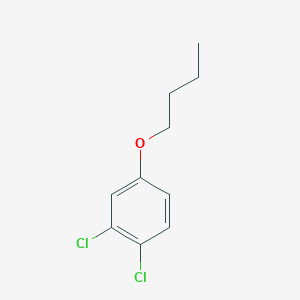
4-Butoxy-1,2-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-1,2-dichlorobenzene is an organic compound with the molecular formula C10H12Cl2O. It belongs to the class of chlorobenzenes and is characterized by the presence of a butoxy group and two chlorine atoms attached to a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of a chlorine atom with a butoxy group. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The raw materials, 1,2-dichlorobenzene and butanol, are fed into the reactor along with the base, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-1,2-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are used under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 4-butoxy-1-chloro-2-aminobenzene or 4-butoxy-1-chloro-2-thiolbenzene.
Oxidation: Products include 4-butoxy-1,2-dichlorobenzaldehyde or 4-butoxy-1,2-dichlorobenzoic acid.
Reduction: Products include 4-butoxybenzene or 4-butoxy-1-chlorobenzene.
Aplicaciones Científicas De Investigación
4-Butoxy-1,2-dichlorobenzene is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The butoxy group and chlorine atoms play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, potentially causing biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: Lacks the butoxy group, making it less reactive in certain substitution reactions.
4-Butoxybenzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
4-Butoxy-1-chlorobenzene: Contains only one chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
4-Butoxy-1,2-dichlorobenzene is unique due to the presence of both a butoxy group and two chlorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific industrial and research applications.
Propiedades
IUPAC Name |
4-butoxy-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGVPUBATXRMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
